molecular formula C37H54O11 B1146581 Reveromycin C CAS No. 144860-69-5

Reveromycin C

Cat. No. B1146581
M. Wt: 674.8
InChI Key:
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Description

Synthesis Analysis

The synthesis of Reveromycin C involves complex chemical processes. Key steps in the synthesis of reveromycin A, closely related to Reveromycin C, include a Lewis acid catalyzed inverse electron demand hetero-Diels-Alder reaction, followed by hydroboration/oxidation to afford the spiroketal core in a highly stereoselective manner. High-pressure acylation is used for introducing specific functional groups, showcasing the intricate methods used in synthesizing reveromycin compounds (El Sous et al., 2000).

Molecular Structure Analysis

Reveromycins A, B, C, and D have been structurally characterized to possess a spiroketal, succinate, and varied side chains, with reveromycin A showing significant inhibitory effects on eukaryotic cell growth. The determination of their structures through chemical and NMR spectroscopy methods has been vital in understanding their biological activities (Koshino et al., 1992).

Chemical Reactions and Properties

Chemical modifications of reveromycin A, to understand the role of specific functional groups in its biological activities, indicate the importance of the C5 hydroxyl group and C24 carboxyl group. These studies provide insights into the chemical reactivity and functional significance of various groups within the reveromycin structure (Shimizu et al., 2002).

Physical Properties Analysis

The physical properties of reveromycins, including A, B, C, and D, were explored in studies focusing on their production, isolation, and physico-chemical characterization. These studies reveal the compound's solubility, stability, and other physical characteristics essential for understanding its chemical nature and potential applications (Takahashi et al., 1992).

Chemical Properties Analysis

The chemical properties of reveromycin A and its derivatives, including structure-activity relationships, provide insights into the chemical behavior of reveromycins. Synthesis and analysis of various derivatives highlight the functional groups' roles in the compounds' biological activities, offering a deeper understanding of the chemical properties of reveromycins (Shimizu et al., 2008).

Scientific Research Applications

Specific Scientific Field

Microbiology and Biochemistry

Summary of the Application

Reveromycin A is produced by Streptomyces sp. SN-593. The production of this compound can be enhanced by the presence of a β-carboline compound, BR-1 .

Methods of Application or Experimental Procedures

The production of Reveromycin A is induced by adding the β-carboline compound, BR-1, to the culture medium of Streptomyces sp. SN-593 .

Results or Outcomes

The presence of BR-1 enhances Reveromycin A production in Streptomyces sp. SN-593 across a wide range of concentrations without affecting cell growth . This suggests that BR-1 could be used as an alternative to activate specialized metabolite biosynthesis without genetic engineering .

Antifungal Activity

Specific Scientific Field

Pharmacology and Microbiology

Summary of the Application

Reveromycin C has been found to exhibit antifungal activity, particularly against Candida albicans .

Methods of Application or Experimental Procedures

The antifungal activity of Reveromycin C can be assessed using various in vitro assays, such as disk diffusion or broth microdilution methods .

Results or Outcomes

Reveromycin C has been shown to inhibit the growth of C. albicans with a minimum inhibitory concentration (MIC) of 2.0 µg/ml at pH 3 .

Inhibition of EGF-Induced Mitogenic Activity

Specific Scientific Field

Cell Biology and Pharmacology

Summary of the Application

Reveromycin C has been found to inhibit epidermal growth factor (EGF)-induced mitogenic activity in the Balb/MK mouse epidermal cell line .

Methods of Application or Experimental Procedures

The inhibitory effect of Reveromycin C on EGF-induced mitogenic activity can be assessed using cell proliferation assays .

Results or Outcomes

Reveromycin C has been shown to inhibit EGF-induced mitogenic activity in the Balb/MK mouse epidermal cell line .

Polyketide Biosynthesis

Specific Scientific Field

Biochemistry

Summary of the Application

Reveromycin C is a polyketide, a class of secondary metabolites produced by microorganisms. The biosynthesis of Reveromycin C involves a 2-methylsuccinyl-CoA starter unit, with flexible incorporation of a C6–8 polyketide chain extension and diacid esterification units .

Methods of Application or Experimental Procedures

The biosynthesis of Reveromycin C can be studied using various biochemical and genetic techniques, including HPLC-DAD-MS and HPLC-DAD-SPE-NMR methodology .

Results or Outcomes

The study of Reveromycin C biosynthesis can provide insights into the biosynthetic pathways of polyketides and potentially lead to the development of new bioactive compounds .

Anticancer Activity

Specific Scientific Field

Pharmacology

Summary of the Application

Reveromycin C has been found to inhibit the proliferation of KB cells and K562 human chronic myelogenous leukemia cells .

Methods of Application or Experimental Procedures

The anticancer activity of Reveromycin C can be assessed using various in vitro assays, such as cell proliferation assays .

Results or Outcomes

Reveromycin C has been shown to inhibit the proliferation of KB cells and K562 human chronic myelogenous leukemia cells with an IC50 of 2.0 µg/ml .

properties

IUPAC Name

(2E,4S,5S,6E,8E)-10-[(2S,3R,6S,8R,9S)-2-[(1E,3E)-4-carboxy-3-methylbuta-1,3-dienyl]-3-(3-carboxypropanoyloxy)-9-methyl-3-(3-methylbutyl)-1,7-dioxaspiro[5.5]undecan-8-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H54O11/c1-24(2)17-19-36(48-35(45)16-15-33(41)42)21-22-37(47-31(36)13-9-26(4)23-34(43)44)20-18-28(6)30(46-37)12-8-25(3)7-11-29(38)27(5)10-14-32(39)40/h7-11,13-14,23-24,27-31,38H,12,15-22H2,1-6H3,(H,39,40)(H,41,42)(H,43,44)/b11-7+,13-9+,14-10+,25-8+,26-23+/t27-,28-,29-,30+,31-,36+,37-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDQHXHWOEDTFCC-UHWSPUDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC(C(O2)C=CC(=CC(=O)O)C)(CCC(C)C)OC(=O)CCC(=O)O)OC1CC=C(C)C=CC(C(C)C=CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@]2(CC[C@@]([C@@H](O2)/C=C/C(=C/C(=O)O)/C)(CCC(C)C)OC(=O)CCC(=O)O)O[C@@H]1C/C=C(\C)/C=C/[C@@H]([C@@H](C)/C=C/C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H54O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

674.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Reveromycin C

CAS RN

144860-69-5
Record name Butanedioic acid, 1-[(2S,3R,6S,8R,9S)-8-[(2E,4E,6S,7S,8E)-9-carboxy-6-hydroxy-3,7-dimethyl-2,4,8-nonatrien-1-yl]-2-[(1E,3E)-4-carboxy-3-methyl-1,3-butadien-1-yl]-9-methyl-3-(3-methylbutyl)-1,7-dioxaspiro[5.5]undec-3-yl] ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144860-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Citations

For This Compound
12
Citations
H TAKAHASHI, H OSADA, H KOSHINO… - The Journal of …, 1992 - jstage.jst.go.jp
Materials and Methods Inhibition of Mitogen Response Induced by EGF Quiescent Balb/MKcells for antimitogenic assays were prepared as previously described2). Mitogenic activity …
Number of citations: 76 www.jstage.jst.go.jp
H KOSHINO, H TAKAHASHI, H OSADA… - The Journal of …, 1992 - jstage.jst.go.jp
… Reveromycin C (3), was formulated to be CgvH^Onby HRFAB-MSm/z 691351A (M+Na)+; calcd 697.3564. The IR and UVspectra of 3 resembled to those of 1. In the SI-MSspectrum of 3, …
Number of citations: 76 www.jstage.jst.go.jp
L Fremlin, M Farrugia, AM Piggott, Z Khalil… - Organic & …, 2011 - pubs.rsc.org
Chemical analysis of fermentation products from two Australian Streptomyces isolates yielded all four known and twelve new examples of the rare reveromycin class of polyketide …
Number of citations: 40 pubs.rsc.org
MC Wilson, BS Moore - Natural product reports, 2012 - pubs.rsc.org
… proposed 2-methyl-butyrylmalonyl-CoA (73) and isopentylmalonyl-CoA (15), may be synthesized in a similar FabH-based fashion to give polyoxypeptin A (74) 85 and reveromycin C (61…
Number of citations: 148 pubs.rsc.org
KE Drouet - 1999 - search.proquest.com
The Enantioselective total synthesis of reveromycin B and synthetic studies towards reveromyicn. A is described herein. Our synthetic approach is efficient, stereocontrolled, convergent, …
Number of citations: 2 search.proquest.com
A Demachi, R Uchida, S Arima, T Nagamitsu… - Biochemistry, 2019 - ACS Publications
Scopranones, produced by Streptomyces sp. BYK-11038, are the novel bone morphogenetic protein inhibitors characterized by atypical two scoop-like moieties and a 3-furanone moiety…
Number of citations: 5 pubs.acs.org
O Mohamed - 2019 - core.ac.uk
New chemical scaffolds are needed to inspire the development of new chemotherapeutics to treat evolving pathogens. Despite hurdles facing natural product biodiscovery paradigms, …
Number of citations: 1 core.ac.uk
DW Al Hashimi - 2018 - search.proquest.com
Bone healing, regeneration, maintenance, and bone defect repair is dependent on the regenerative capacity of Osteoblasts. Bone resorption, osteoporosis, peri implantitis and bone …
Number of citations: 2 search.proquest.com
KE Drouet, HV Tran, EA Theodorakis - Synthetic Communications, 2000 - Taylor & Francis
A stereocontrolled synthesis of the C1-C8 fragment of reveromycins is presented herein. Key to our strategy was the implementation of Evans' aldol reaction that delivered the desired …
Number of citations: 2 www.tandfonline.com
BN Brewer - 2004 - search.proquest.com
The spiroketal ring system is found in a wide variety of naturally occurring compounds originating from insects, plants, fungi, bacteria, or marine organisms. These natural products …
Number of citations: 2 search.proquest.com

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